molecular formula C19H22N6O B6765745 N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide

N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide

Cat. No.: B6765745
M. Wt: 350.4 g/mol
InChI Key: JZAYQUDZVKTFDV-UHFFFAOYSA-N
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Description

    Reactants: Triazolopyridine intermediate, cyclohexylmethylamine

    Conditions: Amidation reaction, typically using coupling agents like EDCI or DCC

    Product: N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-24-18-16(22-23-24)11-15(12-21-18)19(26)25(17-9-5-6-10-20-17)13-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAYQUDZVKTFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)N(CC3CCCCC3)C4=CC=CC=N4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridine core. This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable azide compound under thermal or catalytic conditions.

  • Step 1: Formation of Triazolopyridine Core

      Reactants: Pyridine derivative, azide compound

      Conditions: Thermal cyclization or catalysis using copper(I) catalysts

      Product: Triazolopyridine intermediate

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridine rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide
  • N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxylate
  • N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-sulfonamide

Uniqueness

The unique structure of this compound, particularly the combination of the triazole and pyridine rings with a carboxamide group, distinguishes it from other similar compounds. This structure confers specific chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

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